cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine
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Overview
Description
cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine: is a heterocyclic compound that belongs to the class of benzodiazepines This compound is characterized by a seven-membered ring structure fused with a benzene ring and contains nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylphenylamine with a suitable aldehyde or ketone, followed by cyclization using a catalyst such as an acid or base . The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogen addition.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A cyclic urea with similar structural features.
Tetrahydro-2,5-dimethylfuran: A furan derivative with comparable ring structure.
Uniqueness: cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(3R,5S)-3,5-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
InChI |
InChI=1S/C11H16N2/c1-8-7-12-11-6-4-3-5-10(11)9(2)13-8/h3-6,8-9,12-13H,7H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
IVPFDCDKRGOZDB-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CNC2=CC=CC=C2[C@@H](N1)C |
Canonical SMILES |
CC1CNC2=CC=CC=C2C(N1)C |
Origin of Product |
United States |
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